molecular formula C20H23ClN3NaO6S2 B14763932 Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide

Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide

Cat. No.: B14763932
M. Wt: 524.0 g/mol
InChI Key: MVLLXSIHSZURSA-UHFFFAOYSA-M
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Preparation Methods

The synthesis of HMR 1402 involves several steps. Initially, an amine is converted into an amide by condensation with 5-chloro-2-methoxybenzoyl chloride. This amide undergoes chlorosulfonation, followed by reaction with ammonia to form the corresponding sulfonamide. Finally, the sulfonyl thiourea function is generated . Industrial production methods for HMR 1402 are not widely documented, but the synthetic route involves standard organic synthesis techniques.

Chemical Reactions Analysis

HMR 1402 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions can modify the sulfonyl thiourea group.

    Substitution: The compound can undergo substitution reactions, particularly involving the sulfonyl and thiourea groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

HMR 1402 exerts its effects by selectively blocking cardiac sarcolemmal ATP-sensitive potassium channels. These channels consist of a pore-forming inward rectifying potassium channel (Kir6.2) and a regulatory subunit (sulfonylurea receptors, SUR2A). By blocking these channels, HMR 1402 prevents potassium efflux, reduces action potential duration, and mitigates heterogeneities in repolarization, thereby preventing re-entrant arrhythmias .

Properties

Molecular Formula

C20H23ClN3NaO6S2

Molecular Weight

524.0 g/mol

IUPAC Name

sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide

InChI

InChI=1S/C20H24ClN3O6S2.Na/c1-28-9-10-30-17-5-3-13(11-18(17)32(26,27)24-20(22)31)7-8-23-19(25)15-12-14(21)4-6-16(15)29-2;/h3-6,11-12H,7-10H2,1-2H3,(H4,22,23,24,25,31);/q;+1/p-1

InChI Key

MVLLXSIHSZURSA-UHFFFAOYSA-M

Canonical SMILES

COCCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)[N-]C(=S)N.[Na+]

Origin of Product

United States

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